6-Chloro-N,N-diethylpyrimidin-4-amine
Description
6-Chloro-N,N-diethylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6 and diethylamino groups at position 2. It is a 6-membered heterocyclic compound with applications in chemical research, particularly as a precursor or intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
6-chloro-N,N-diethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAAMMALNLYICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650058 | |
| Record name | 6-Chloro-N,N-diethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-37-3 | |
| Record name | 6-Chloro-N,N-diethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 4-aminopyrimidine with diethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-diethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
6-Chloro-N,N-diethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 6-Chloro-N,N-diethylpyrimidin-4-amine | Cl, N(Et)₂ | ~199.7 | Research intermediate |
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Cl, N(Me)₂ | ~171.6 | Industrial synthesis |
| Simazine | Cl, N(Et)₂ (triazine core) | 201.7 | Herbicide |
| 6-Chloro-N-methyl-5-nitro-N-phenyl | Cl, NO₂, Ph, NMe | ~279.7 | Pharmaceutical intermediate |
Table 2. Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility |
|---|---|---|
| This compound | Not reported | Organic solvents |
| 6-Chloro-N-methyl-5-nitro-N-phenyl | 133.5–135.5 | Methanol, ethanol |
| Simazine | 227–229 | Low water solubility |
Biological Activity
6-Chloro-N,N-diethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C₈H₁₂ClN₃. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique biological properties. The presence of a chloro substituent and diethylamino groups enhances its reactivity and potential therapeutic applications.
The compound is characterized by its specific substitution pattern, which significantly influences its biological activity. The chlorination at the 6-position and the diethylamino group at the N,N positions contribute to its lipophilicity and bioavailability, making it an interesting candidate for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence cellular pathways, leading to various biological effects such as antimicrobial and antiviral activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
- Antiviral Properties : Similar compounds have demonstrated antiviral effects, particularly in inhibiting viral replication.
- Anti-inflammatory Effects : Research into related pyrimidine derivatives indicates potential anti-inflammatory activities, which may also be relevant for this compound.
Research Findings and Case Studies
A study published in Journal of Heterocyclic Chemistry explored the reactivity of pyrimidine derivatives, including this compound, in various chemical reactions. The findings highlighted its ability to undergo substitution reactions, enhancing its potential as a pharmaceutical agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Suppression of viral replication | |
| Anti-inflammatory | Reduction of inflammatory markers |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Two methyl groups at N positions | Increased lipophilicity may alter bioavailability |
| 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | Ethyl group at N position | Different pharmacological profile |
| 6-Chloro-N-(phenyl)pyrimidin-2,4-diamine | Phenyl substituent at N position | Enhanced interaction with biological targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
